7-Bromo-3-methoxy-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-methoxy-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methoxy-1-methyl-1H-indazole can be achieved through various methods. One common approach involves the bromination of 3-methoxy-1-methyl-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromoaniline with methyl isocyanate followed by cyclization can yield this compound. This method may require the use of catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methoxy-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of azido, cyano, or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methoxy-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance the compound’s binding affinity and selectivity for certain targets. The methoxy and methyl groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indazole: Lacks the methoxy and methyl groups, which can affect its reactivity and biological activity.
3-Methoxy-1-methyl-1H-indazole:
7-Bromo-3-methyl-1H-indazole: Lacks the methoxy group, which can affect its solubility and reactivity.
Uniqueness
7-Bromo-3-methoxy-1-methyl-1H-indazole is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) in its structure
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
7-bromo-3-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-6(9(11-12)13-2)4-3-5-7(8)10/h3-5H,1-2H3 |
InChI Key |
GMXBXFSHSBTVJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.